molecular formula C13H14BrNO3 B14776403 Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate

Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate

Cat. No.: B14776403
M. Wt: 312.16 g/mol
InChI Key: OORCFYGZJBKYOF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that belongs to the class of benzoates It features a bromine atom at the third position and a pyrrolidine-1-carbonyl group at the fifth position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate typically involves the bromination of methyl benzoate followed by the introduction of the pyrrolidine-1-carbonyl group. The process can be summarized in the following steps:

    Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

    Acylation: The brominated product is then reacted with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

    Oxidation: Potassium permanganate in aqueous or alkaline medium at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the carboxylic acid derivative.

Scientific Research Applications

Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine-1-carbonyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-5-(pyrrolidine-1-carbonyl)benzoate
  • Methyl 3-fluoro-5-(pyrrolidine-1-carbonyl)benzoate
  • Methyl 3-iodo-5-(pyrrolidine-1-carbonyl)benzoate

Uniqueness

Methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s overall properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

methyl 3-bromo-5-(pyrrolidine-1-carbonyl)benzoate

InChI

InChI=1S/C13H14BrNO3/c1-18-13(17)10-6-9(7-11(14)8-10)12(16)15-4-2-3-5-15/h6-8H,2-5H2,1H3

InChI Key

OORCFYGZJBKYOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCC2)Br

Origin of Product

United States

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